

# Application Note: Quantification of Omeprazole in Human Plasma Following Administration of AGN-201904

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Abstract

This application note provides a detailed protocol for the quantitative determination of omeprazole in human plasma samples following the administration of **AGN-201904**. **AGN-201904** is a novel, acid-stable prodrug of omeprazole that is designed for slow absorption and rapid conversion to omeprazole in the systemic circulation, resulting in a prolonged plasma concentration profile.<sup>[1][2]</sup> The accurate measurement of plasma omeprazole concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies of **AGN-201904**. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of omeprazole in plasma.

## Introduction

**AGN-201904** is a proton pump inhibitor (PPI) and an omeprazole prodrug intended for the treatment of peptic ulcers and other acid-related disorders.<sup>[3]</sup> Its unique characteristic is its slow absorption and subsequent rapid conversion to the active drug, omeprazole, within the systemic circulation. This mechanism is designed to provide a more sustained and prolonged suppression of gastric acid compared to conventional omeprazole formulations.<sup>[1]</sup> A Phase I clinical study has demonstrated that **AGN-201904-Z**, the sodium salt of **AGN-201904**, leads to a more prolonged residence time of omeprazole in the plasma.<sup>[1]</sup>

The quantification of omeprazole in plasma is a crucial step in evaluating the pharmacokinetic profile of **AGN-201904**. This involves determining key parameters such as the maximum plasma concentration (C<sub>max</sub>), time to reach maximum concentration (T<sub>max</sub>), and the area under the concentration-time curve (AUC). This application note details a robust LC-MS/MS method for this purpose, based on established analytical procedures for omeprazole quantification in human plasma.

## Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of omeprazole in human plasma. The procedure involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

## Experimental Protocol

### Materials and Reagents

- Omeprazole reference standard
- Lansoprazole (or other suitable internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water
- Human plasma (drug-free)

## Equipment

- Liquid chromatograph (e.g., Agilent, Waters)

- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
- Analytical column: C18, 2.1 mm x 50 mm, 1.7  $\mu$ m (or equivalent)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

## Sample Preparation (Protein Precipitation)

- Thaw plasma samples at room temperature.
- Vortex mix the plasma samples to ensure homogeneity.
- Pipette 100  $\mu$ L of plasma into a clean microcentrifuge tube.
- Add 200  $\mu$ L of acetonitrile containing the internal standard (e.g., 100 ng/mL lansoprazole).
- Vortex mix for 30 seconds to precipitate plasma proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an aliquot (e.g., 5  $\mu$ L) into the LC-MS/MS system.

## LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter          | Value                            |
|--------------------|----------------------------------|
| Column             | C18, 2.1 mm x 50 mm, 1.7 $\mu$ m |
| Mobile Phase A     | 0.1% Formic acid in water        |
| Mobile Phase B     | 0.1% Formic acid in acetonitrile |
| Flow Rate          | 0.4 mL/min                       |
| Gradient           | See Table 2                      |
| Injection Volume   | 5 $\mu$ L                        |
| Column Temperature | 40 °C                            |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0        | 20               |
| 1.5        | 95               |
| 2.0        | 95               |
| 2.1        | 20               |
| 3.0        | 20               |

Table 3: Mass Spectrometry Parameters

| Parameter               | Value                                   |
|-------------------------|-----------------------------------------|
| Ionization Mode         | Electrospray Ionization (ESI), Positive |
| Scan Type               | Multiple Reaction Monitoring (MRM)      |
| Capillary Voltage       | 3.5 kV                                  |
| Source Temperature      | 150 °C                                  |
| Desolvation Temperature | 400 °C                                  |
| MRM Transitions         | See Table 4                             |

Table 4: MRM Transitions for Omeprazole and Internal Standard

| Analyte           | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|-------------------|---------------------|-------------------|-----------------------|
| Omeprazole        | 346.1               | 197.9             | 25                    |
| Lansoprazole (IS) | 370.1               | 252.1             | 27                    |

## Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters

| Parameter                            | Acceptance Criteria                                                           |
|--------------------------------------|-------------------------------------------------------------------------------|
| Linearity                            | $r^2 \geq 0.99$ over the calibration range (e.g., 1-1000 ng/mL)               |
| Accuracy                             | Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ at LLOQ)          |
| Precision                            | Coefficient of variation (CV) $\leq 15\%$ ( $\leq 20\%$ at LLOQ)              |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio $\geq 10$ , with acceptable accuracy and precision      |
| Selectivity                          | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect                        | Consistent response in the presence of matrix components                      |
| Stability                            | Analyte stability under various storage and processing conditions             |

## Data Presentation

The quantitative data obtained from the analysis of plasma samples can be summarized in the following table.

Table 6: Pharmacokinetic Parameters of Omeprazole after **AGN-201904** Administration

| Subject ID | Dose of AGN-201904 | Cmax (ng/mL) | Tmax (h) | AUC <sub>0-t</sub> (ng·h/mL) | AUC <sub>0-inf</sub> (ng·h/mL) | t <sub>1/2</sub> (h) |
|------------|--------------------|--------------|----------|------------------------------|--------------------------------|----------------------|
| 001        |                    |              |          |                              |                                |                      |
| 002        |                    |              |          |                              |                                |                      |
| 003        |                    |              |          |                              |                                |                      |
| ...        |                    |              |          |                              |                                |                      |
| Mean       |                    |              |          |                              |                                |                      |
| SD         |                    |              |          |                              |                                |                      |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Conversion of **AGN-201904** to omeprazole and its mechanism of action.



[Click to download full resolution via product page](#)

Caption: Workflow for omeprazole plasma concentration measurement.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of omeprazole in human plasma following the administration of the prodrug **AGN-201904**. This protocol is suitable for use in pharmacokinetic studies and will aid researchers, scientists, and drug development professionals in the evaluation of this novel therapeutic agent. Adherence to proper method validation procedures is essential to ensure the generation of high-quality and reliable data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Validation of an automated liquid chromatographic method for omeprazole in human plasma using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Omeprazole in Human Plasma Following Administration of AGN-201904]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665648#measuring-omeprazole-plasma-concentration-after-agn-201904-administration>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)